molecular formula C7H7ClN4 B3024504 7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 167371-76-8

7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B3024504
CAS RN: 167371-76-8
M. Wt: 182.61 g/mol
InChI Key: QWSTYGSBBPKJAM-UHFFFAOYSA-N
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Description

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile structure that has been used in various areas of drug design . It is isoelectronic with purines, making it a potential surrogate for the purine ring . The TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine was achieved through the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid, which generated an intermediate compound. This compound was then converted to the final product in phosphorus oxychloride .


Molecular Structure Analysis

The TP heterocycle has structural similarities with the purine ring, which has led to studies investigating TP derivatives as possible isosteric replacements for purines .


Chemical Reactions Analysis

The TP heterocycle has found numerous applications in medicinal chemistry . For example, the metal-chelating properties of the TP ring have been exploited to generate candidate treatments for cancer and parasitic diseases .

Scientific Research Applications

Synthesis and Structural Analysis

7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine and its analogues have been synthesized and structurally analyzed, demonstrating their stability and versatility as synthetic intermediates. For instance, Tang, Wang, Li, and Wang (2014) investigated the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their conversion to [1,5-c] analogues. Their research highlighted the stability of C-5-substituted analogues and their utility in diverse chemical reactions, such as palladium-catalyzed cross-couplings and direct aromatic substitution (Tang, Wang, Li, & Wang, 2014).

Antimicrobial and Antitubercular Properties

Some derivatives of this compound have been explored for their antimicrobial and antitubercular properties. For example, Y. Titova, E. Filatova, O. Fedorova, G. Rusinov, and V. Charushin (2019) synthesized structural analogs of this compound and evaluated their tuberculostatic activity, finding a relationship between structure and activity (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Biological Activities

The biological activities of triazolopyrimidines, including this compound, have been extensively studied. Pinheiro, Pinheiro, Muri, Pessoa, Cadorini, and Greco (2020) discussed the applications of these compounds in both agriculture and medicinal chemistry, highlighting their significance in areas such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer treatments (Pinheiro et al., 2020).

Applications in Medicinal Chemistry

The triazolopyrimidine scaffold, which includes this compound, is a privileged structure in medicinal chemistry. Massari, Desantis, Nannetti, Sabatini, Tortorella, Goracci, Cecchetti, Loregian, and Tabarrini (2017) reported on the synthesis of derivatives of this compound for potential applications in inhibiting influenza virus RNA polymerase (Massari et al., 2017).

Future Directions

The TP scaffold has proved to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties . This suggests that TP derivatives, including 7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine, may have potential for further exploration in drug design.

properties

IUPAC Name

7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-5-3-6(8)12-7(11-5)9-4-10-12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSTYGSBBPKJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=NC=NN2C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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